2-(4-Butylphenoxy)ethyl prop-2-enoate

Description

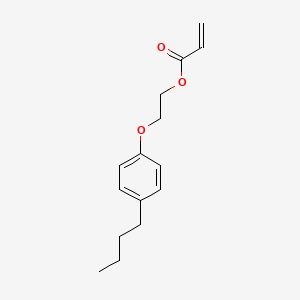

2-(4-Butylphenoxy)ethyl prop-2-enoate is an α,β-unsaturated ester characterized by a phenoxyethyl backbone substituted with a butyl group at the para position of the aromatic ring. The prop-2-enoate moiety introduces reactivity typical of conjugated systems, enabling participation in Michael additions, polymerizations, and cycloadditions. Its structure combines lipophilic (butylphenoxy) and reactive (acrylate) groups, which may influence solubility, stability, and interaction with biological targets.

Properties

CAS No. |

90960-53-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(4-butylphenoxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C15H20O3/c1-3-5-6-13-7-9-14(10-8-13)17-11-12-18-15(16)4-2/h4,7-10H,2-3,5-6,11-12H2,1H3 |

InChI Key |

BFZNWFUBATYNQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-butylphenol with ethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction conditions include:

Temperature: Typically around 60-80°C

Solvent: Commonly used solvents include toluene or dichloromethane

Catalyst: Sulfuric acid or ion exchange resin

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Formation of 4-butylphenoxyacetic acid.

Reduction: Formation of 2-(4-butylphenoxy)ethanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Butylphenoxy)ethyl prop-2-enoate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its desirable chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs): The cyano group in and enhances electrophilicity of the α,β-unsaturated system, increasing reactivity toward nucleophiles. This contrasts with the butylphenoxy group in the target compound, which is electron-donating and may reduce reactivity. Fluorinated substituents (e.g., in ) improve thermal and oxidative stability, whereas butylphenoxy may enhance lipid solubility.

- The bulkier butylphenoxy group in the target compound may disrupt crystallization, reducing melting points compared to halogenated analogs like .

- Biological and Therapeutic Relevance: The piperidinyl-naphthalenyl derivative in is designed for Alzheimer’s disease detection, leveraging bulky aromatic groups for target binding. The butylphenoxy group in the target compound lacks evidence of therapeutic use but may serve as a lipophilic anchor in prodrugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.